molecular formula C18H13IN4O2S B8157681 3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine

3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8157681
M. Wt: 476.3 g/mol
InChI Key: WBLRAFLJPBFACN-UHFFFAOYSA-N
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Description

3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of iodine, pyrimidine, and toluene-4-sulfonyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups at the iodine position .

Scientific Research Applications

3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine: Lacks the toluene-4-sulfonyl group, which may affect its reactivity and applications.

    5-Pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom, which may influence its chemical properties and reactivity.

Uniqueness

The presence of both iodine and toluene-4-sulfonyl groups in 3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine makes it unique compared to similar compounds.

Properties

IUPAC Name

3-iodo-1-(4-methylphenyl)sulfonyl-5-pyrimidin-5-ylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN4O2S/c1-12-2-4-15(5-3-12)26(24,25)23-10-17(19)16-6-13(9-22-18(16)23)14-7-20-11-21-8-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLRAFLJPBFACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CN=CN=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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